Lead salicylate

Catalog No.
S532697
CAS No.
15748-73-9
M.F
C14H10O6Pb
M. Wt
481 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead salicylate

CAS Number

15748-73-9

Product Name

Lead salicylate

IUPAC Name

bis[(2-hydroxybenzoyl)oxy]lead

Molecular Formula

C14H10O6Pb

Molecular Weight

481 g/mol

InChI

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

CNVULGHYDPMIHD-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2]

solubility

Soluble in DMSO

Synonyms

Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2]

The exact mass of the compound Lead disalicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Topical Delivery of Salicylates

Specific Scientific Field: Pharmaceutical Science and Drug Delivery

Application Summary: Salicylic acid and methyl salicylate, which are related to lead salicylate, are widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Methods of Application: The review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Results or Outcomes: The investigations of topical delivery strategies for methyl salicylate are limited. The pharmacokinetics and metabolisms of both salicylate compounds are discussed .

Phytoextraction of Heavy Metals

Specific Scientific Field: Environmental Science and Bioremediation

Application Summary: Exogenous salicylate application can affect the accumulation of heavy metals like lead (Pb) and copper (Cu) in plants . This has implications for the phytoextraction of these metals from contaminated environments .

Methods of Application: In a study, Lemna gibba was exposed to 5, 10, and 25 μM Pb and Cu for six days in the presence and absence of sodium salicylate (SA) (0.1, 0.5, and 1 mM) .

Results or Outcomes: At all concentrations tested, SA application decreased Pb accumulation. On the other hand, application of 0.5 mM SA increased Cu accumulation .

Drought-Tolerance in Wheat

Specific Scientific Field: Agricultural Science and Plant Physiology

Application Summary: Exogenous applications of salicylic acid (SA), a compound related to lead salicylate, have been used to improve drought-tolerance in wheat during reproductive growth stages .

Methods of Application: In a controlled pot study, wheat plants were subjected to two soil water conditions (85% field capacity: well-watered, 50% field capacity: water-deficient) during reproductive growth stages. The plants were treated with exogenous applications of SA, zinc (Zn), and glycine betaine (GB) .

Results or Outcomes: Under drought conditions, exogenous applications of SA, Zn, and GB increased the grain yield pot −1 by 27.99%, 15.23%, and 37.36%, respectively, as compared to the control treatment . The treatments also decreased the contents of hydrogen peroxide (H2O2), superoxide anion radical (O2•−), and malonaldehyde (MDA), and elevated the harmful oxidation to cell lipids in plants .

Siderophore Synthesis

Specific Scientific Field: Microbiology and Biochemistry

Application Summary: Salicylate monooxygenase, an enzyme that converts salicylate into catechol (1, 2-dihydroxybenzene), is important for salicyl-derived siderophore synthesis . Siderophores are iron-chelating compounds produced by microorganisms and plants under conditions of iron deficiency.

Methods of Application: This application involves the use of salicylate monooxygenase, which is encoded by a specific module of the NRPS biosynthetic gene clusters .

Results or Outcomes: The conversion of salicylate into catechol by salicylate monooxygenase is a key step in the synthesis of siderophores . This has implications for the survival and growth of microorganisms in iron-deficient environments.

Lead salicylate is a chemical compound formed from the reaction of lead oxide and salicylic acid. It exists in various forms, including pentabasic lead salicylate, monobasic lead salicylate, and normal lead salicylate. The compound is characterized by its white crystalline appearance and is notable for its applications in various fields, including medicine and materials science. Lead salicylate is recognized for its unique properties, which stem from the combination of lead and salicylic acid, a compound known for its anti-inflammatory and analgesic effects.

Lead disalicylate is a highly toxic compound due to its lead content. Lead exposure can cause a variety of health problems, including damage to the nervous system, kidneys, and blood cells [].

  • Acute toxicity: Ingestion or inhalation of lead disalicylate can be fatal.
  • Chronic toxicity: Long-term exposure to lead, even at low levels, can lead to learning disabilities, behavioral problems, and other health problems [].
, primarily between lead oxide and salicylic acid. The process can be summarized as follows:

  • Formation of Pentabasic Lead Salicylate:
    • Initially, lead oxide reacts with salicylic acid to form pentabasic lead salicylate. This reaction occurs at room temperature and involves the gradual addition of salicylic acid to a slurry of lead oxide.
    • The pH of the mixture decreases from approximately 9.9 to 8.3 during this stage, indicating the formation of the pentabasic salt .
  • Conversion to Monobasic Lead Salicylate:
    • As more salicylic acid is added, the pentabasic salt converts to monobasic lead salicylate, marked by a further drop in pH to around 4.8 .
  • Formation of Normal Lead Salicylate:
    • Finally, continued addition of salicylic acid leads to the formation of normal lead salicylate, with the pH dropping below 4.8 .

These reactions highlight the sequential nature of salt formation based on the stoichiometry of reactants.

Lead salicylate can be synthesized through several methods:

  • Direct Reaction Method:
    • A common method involves creating an aqueous suspension of lead oxide and gradually adding powdered salicylic acid while agitating the mixture at room temperature. This method allows for controlled pH changes and facilitates the formation of different basic salts sequentially .
  • Alternative Synthesis Approaches:
    • Other methods may involve using catalysts or varying reaction conditions (e.g., temperature) to optimize yield and purity .
  • Use of Ionic Liquids:
    • Recent studies have explored using ionic liquids as solvents and catalysts for synthesizing various salicylates, including derivatives related to lead salicylate .

Lead salicylate finds applications across several domains:

  • Pharmaceuticals: Its derivative compounds are utilized in formulations aimed at treating inflammation and pain.
  • Industrial Uses: It serves as a pigment in paints due to its stability and color properties.
  • Research: Used in studies exploring metal ion interactions with biological systems.

Research on interaction studies involving lead salicylate often focuses on its effects on biological systems, particularly regarding metal ion toxicity:

  • Studies have demonstrated that salicylic acid can alter ion permeability in plant cells, potentially mitigating lead-induced toxicity by enhancing metal ion accumulation without causing significant damage .
  • The protective role of exogenous salicylates against DNA damage caused by heavy metals has also been investigated, suggesting potential therapeutic applications in phytoremediation strategies.

Several compounds share similarities with lead salicylate due to their structural or functional characteristics. Below is a comparison highlighting their uniqueness:

CompoundFormulaNotable Features
Salicylic AcidC₇H₆O₃Precursor to acetylsalicylic acid (aspirin); anti-inflammatory properties.
Sodium SalicylateC₇H₅NaO₃Water-soluble; used in various pharmaceutical formulations.
Calcium SalicylateC₇H₆CaO₃Less toxic than lead; used in similar applications without heavy metal risks.
Bismuth SalicylateC₉H₉BiO₄Used for gastrointestinal ailments; less toxic alternative to lead compounds.

Lead salicylate's uniqueness lies in its specific interactions as a heavy metal compound combined with bioactive components like salicylic acid, which can impart distinct biological activities not observed in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

482.02439 g/mol

Monoisotopic Mass

482.02439 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023
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